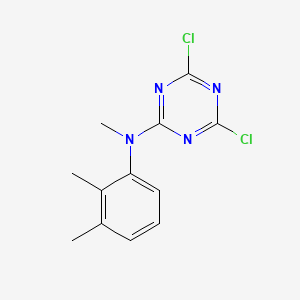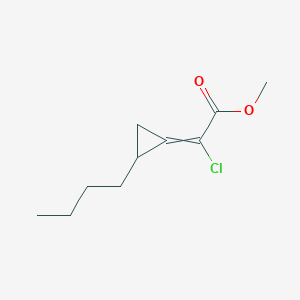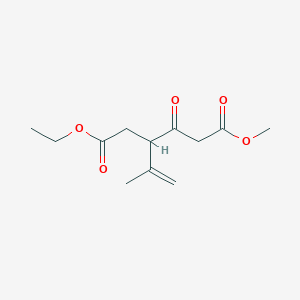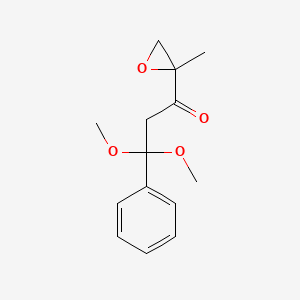
4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of chlorine and methyl groups in its structure imparts unique chemical properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in the presence of a solvent such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to achieve high yields . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding amines and other by-products.
Common Reagents and Conditions
Common reagents used in these reactions include amines, thiols, alcohols, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines yield corresponding amine derivatives, while oxidation reactions can lead to the formation of oxidized triazine compounds.
Applications De Recherche Scientifique
4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its desired effects. For example, in herbicides, it inhibits photosynthesis by targeting specific enzymes in the photosynthetic pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other 1,3,5-triazines such as:
- 2,4,6-trichloro-1,3,5-triazine
- 2,4,6-trimethyl-1,3,5-triazine
- 2,4,6-triphenyl-1,3,5-triazine
Uniqueness
The uniqueness of 4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
86627-05-6 |
|---|---|
Formule moléculaire |
C12H12Cl2N4 |
Poids moléculaire |
283.15 g/mol |
Nom IUPAC |
4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H12Cl2N4/c1-7-5-4-6-9(8(7)2)18(3)12-16-10(13)15-11(14)17-12/h4-6H,1-3H3 |
Clé InChI |
KTSYOAPWVVNOLR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N(C)C2=NC(=NC(=N2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
![1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14399222.png)

![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B14399230.png)
![[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid](/img/structure/B14399241.png)


![10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine](/img/structure/B14399257.png)


![5,5-Dibromobicyclo[2.1.1]hex-2-ene](/img/structure/B14399287.png)



